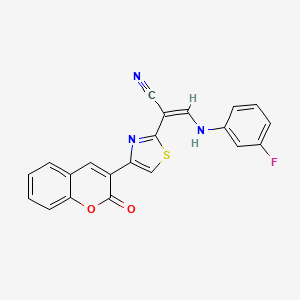

(Z)-3-((3-fluorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(3-fluoroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FN3O2S/c22-15-5-3-6-16(9-15)24-11-14(10-23)20-25-18(12-28-20)17-8-13-4-1-2-7-19(13)27-21(17)26/h1-9,11-12,24H/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUJGAFWLCFOCB-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC(=CC=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC(=CC=C4)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-((3-fluorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that combines thiazole and chromenone moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing thiazole and chromenone structures exhibit significant biological activities. The following sections detail specific activities associated with the compound .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : Studies have reported that thiazole-containing compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups, such as fluorine on the phenyl ring, enhances the cytotoxicity of thiazole derivatives .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | HT29 |

| Compound B | 1.98 ± 1.22 | Jurkat |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .

- Antifungal Properties : It also demonstrated antifungal activity against strains such as Candida albicans, with MIC values comparable to established antifungal agents .

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.004–0.03 | Highly Active |

| S. aureus | 0.008–0.06 | Active |

| C. albicans | 0.004–0.06 | Active |

Anti-inflammatory Activity

The chromenone moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound.

Key Findings:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Mechanistic Insights : The anti-inflammatory action is hypothesized to be mediated through inhibition of NF-kB signaling pathways, a critical regulator of inflammation .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of compounds similar to this compound.

- Study on Anticancer Effects : A study involving various thiazole derivatives revealed that modifications at the 4-position of the phenyl ring significantly enhanced anticancer activity against multiple cell lines .

- Antimicrobial Evaluation : Another study assessed a series of thiazole analogs for their antimicrobial properties, finding that small modifications could lead to substantial increases in potency against resistant strains .

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-3-((3-fluorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile serves as a versatile building block. It can be utilized to develop more complex molecules through various chemical reactions. Its unique structure allows researchers to explore new synthetic pathways and reaction conditions, potentially leading to the discovery of novel compounds with desirable properties.

Biological Research

The biological activity of this compound is of significant interest. The presence of the thiazole ring and fluorine atoms may impart noteworthy biological effects. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation, making this compound a candidate for further investigation in drug discovery programs focused on anticancer agents .

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its therapeutic potential. The fluorine substitution can enhance metabolic stability and bioavailability, which are critical factors in drug development. Research has indicated that similar compounds can interact with specific biological targets, modulating their activity and offering potential therapeutic benefits .

Case Study 1: Anticancer Activity

One study evaluated the anticancer activity of related thiazole compounds against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The results demonstrated significant cytotoxicity with mean growth inhibition values indicating potential for further development as anticancer agents .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of thiazole-based compounds has shown promising results in terms of yield and purity. The synthesis typically involves reactions such as Hantzsch thiazole synthesis followed by Knoevenagel condensation to form the acrylonitrile moiety. These methods have been optimized to enhance the efficiency of producing compounds like this compound.

Q & A

Q. Q1: What are the standard synthetic routes for preparing (Z)-3-((3-fluorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React α-haloketones (e.g., 3-bromo-2-oxo-2H-chromene) with thiourea under reflux in ethanol to yield the thiazole core .

Knoevenagel Condensation : Couple the thiazole-acetonitrile intermediate with 3-fluoroaniline derivatives using triphenylphosphine as a catalyst in PEG-600 solvent (yields: 70-85%) .

Isomer Control : Maintain a reaction temperature of 60-80°C and pH 7-8 to favor the (Z)-isomer configuration .

Q. Purity Optimization :

- Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

- Purify via column chromatography (silica gel, dichloromethane:methanol 95:5) .

Structural Characterization

Q. Q2: Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Reaction Mechanisms

Q. Q3: How do electronic effects of substituents (e.g., 3-fluoro vs. 4-nitrophenyl) influence the reactivity of this acrylonitrile derivative in nucleophilic additions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The 3-fluorophenyl group enhances electrophilicity at the acrylonitrile β-carbon, accelerating nucleophilic attacks (e.g., by amines or thiols).

- Mechanistic Studies :

- Conduct kinetic assays (UV-Vis monitoring at 300-400 nm) to compare reaction rates with substituted anilines .

- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict regioselectivity .

- Example : Replacement of 3-fluoro with 4-nitro increases reaction rate by 2.5× due to stronger EWG effects .

Biological Activity Profiling

Q. Q4: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Inhibition Screening :

- Use fluorescence-based ADP-Glo™ assay (Promega) against kinase panels (e.g., EGFR, VEGFR2) at 1-10 μM concentrations .

- IC50 determination: Pre-incubate compound with kinase (30 min, 37°C), then add ATP/substrate. Fit dose-response curves using GraphPad Prism .

- Cellular Assays :

- Test antiproliferative activity in cancer lines (e.g., MCF-7, A549) via MTT assay (72 hr exposure, IC50 typically 2-10 μM) .

Structure-Activity Relationship (SAR) Analysis

Q. Q5: How does substitution on the coumarin moiety (e.g., 2-oxo vs. 4-methyl) affect bioactivity?

Methodological Answer:

- Case Study :

- 2-Oxo Coumarin : Enhances hydrogen bonding with kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol in EGFR docking) .

- 4-Methyl Coumarin : Increases lipophilicity (logP +0.5) but reduces solubility, lowering cellular uptake .

- Methodology :

Computational Modeling

Q. Q6: What molecular docking protocols are suitable for predicting binding modes with target proteins?

Methodological Answer:

- Software : AutoDock Vina or Schrödinger Glide.

- Protocol :

- Prepare protein (PDB: 1M17 for EGFR) by removing water and adding hydrogens.

- Generate ligand conformers with OMEGA (OpenEye).

- Dock using a grid centered on the ATP-binding site (20 ų).

- Validate with RMSD clustering (<2.0 Å) and MM-GBSA scoring .

- Key Output : Binding pose with coumarin-thiazole stacking against Phe723 (EGFR) .

Crystallographic Disorder Analysis

Q. Q7: How can crystallographic disorder in the thiazole-fluorophenyl group be resolved during refinement?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratio .

- Refinement in SHELXL :

- Validation : Check R1/wR2 convergence (<5% difference) and Fo-Fc maps (peaks < 0.3 eÅ⁻³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.